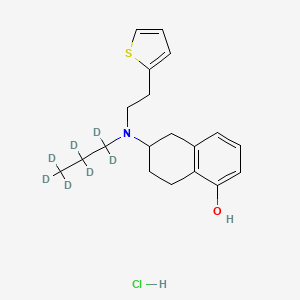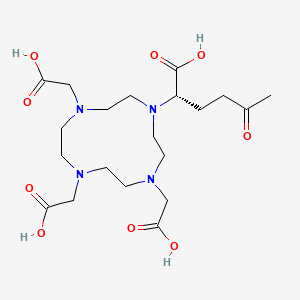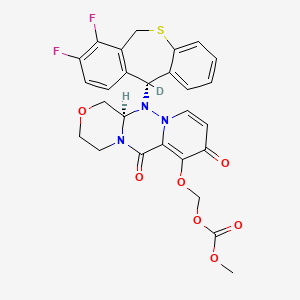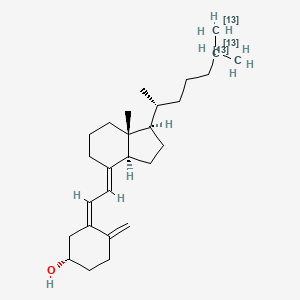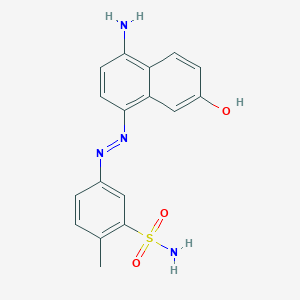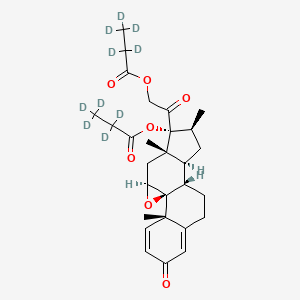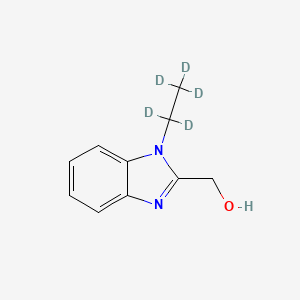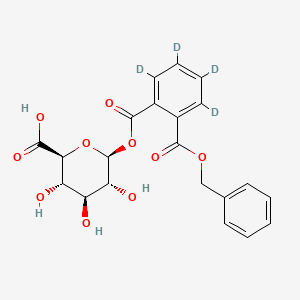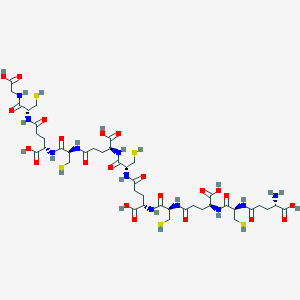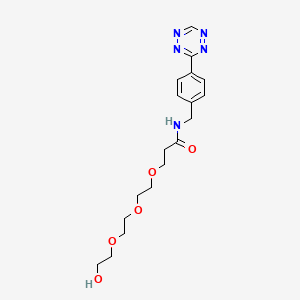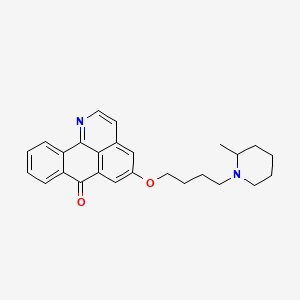
H-Ala-Gly-Pro-Val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Ala-Gly-Pro-Val-OH is a tetrapeptide composed of four amino acids: alanine, glycine, proline, and valine. Peptides like this compound play crucial roles in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Gly-Pro-Val-OH typically involves the stepwise coupling of the amino acids alanine, glycine, proline, and valine. The process often employs solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Protective groups are used to prevent unwanted side reactions, and the peptide is cleaved from the resin upon completion .
Industrial Production Methods
Industrial production of peptides like this compound often utilizes automated peptide synthesizers, which streamline the synthesis process and ensure high purity and yield. The use of mixed anhydrides and activated esters, such as N-hydroxysuccinimide esters, can enhance the efficiency of peptide bond formation .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Gly-Pro-Val-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, restoring the peptide to its reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various chemical reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered amino acid sequences .
Scientific Research Applications
H-Ala-Gly-Pro-Val-OH has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of H-Ala-Gly-Pro-Val-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various signaling pathways, leading to biological effects like enhanced collagen synthesis or immunomodulation. The exact molecular targets and pathways depend on the specific context and application of the peptide .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to H-Ala-Gly-Pro-Val-OH include other tetrapeptides and oligopeptides with varying amino acid sequences, such as H-Lys-Ala-Val-Gly-OH and H-Gly-Pro-Gly-OH .
Uniqueness
The presence of proline, for example, can influence the peptide’s conformation and stability, making it suitable for specific research and industrial applications .
Properties
Molecular Formula |
C15H26N4O5 |
|---|---|
Molecular Weight |
342.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H26N4O5/c1-8(2)12(15(23)24)18-14(22)10-5-4-6-19(10)11(20)7-17-13(21)9(3)16/h8-10,12H,4-7,16H2,1-3H3,(H,17,21)(H,18,22)(H,23,24)/t9-,10-,12-/m0/s1 |
InChI Key |
YGGRJZFZOSKRQV-NHCYSSNCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)

